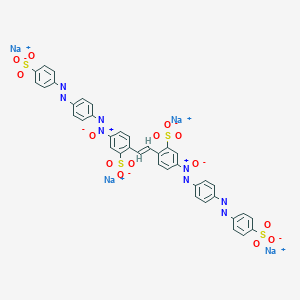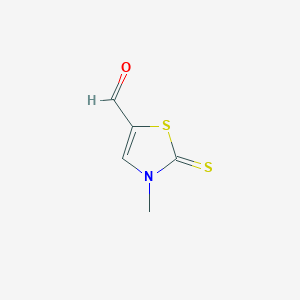
3-Hydroxy-10,11-dihydroquinidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-10,11-dihydroquinidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is synthesized from quinine, which is a natural alkaloid found in the bark of the cinchona tree. The synthesis of 3-Hydroxy-10,11-dihydroquinidine involves the reduction of quinine to form the dihydroquinidine intermediate, which is subsequently hydroxylated to form the final product.
作用机制
The mechanism of action of 3-Hydroxy-10,11-dihydroquinidine is not yet fully understood. However, it is believed to work by blocking the sodium channels in cardiac cells, thereby preventing the influx of sodium ions and reducing the excitability of the heart.
Biochemical and Physiological Effects:
Studies have shown that 3-Hydroxy-10,11-dihydroquinidine has a significant effect on the cardiac conduction system. It has been found to prolong the action potential duration and increase the effective refractory period, which results in a decrease in the heart rate. Additionally, it has also been shown to have a negative inotropic effect, which reduces the contractility of the heart.
实验室实验的优点和局限性
One of the major advantages of using 3-Hydroxy-10,11-dihydroquinidine in lab experiments is its high potency and selectivity for cardiac sodium channels. This makes it an ideal candidate for studying the cardiac conduction system. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several potential future directions for the research on 3-Hydroxy-10,11-dihydroquinidine. One of the areas of interest is the development of more potent and selective analogs of this compound for the treatment of cardiac arrhythmias. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential applications in other areas of pharmacology.
合成方法
The synthesis of 3-Hydroxy-10,11-dihydroquinidine involves several steps. Firstly, quinine is reduced to form the dihydroquinidine intermediate using a reducing agent such as sodium borohydride. The dihydroquinidine intermediate is then hydroxylated using a strong oxidizing agent such as potassium permanganate to form 3-Hydroxy-10,11-dihydroquinidine.
科学研究应用
3-Hydroxy-10,11-dihydroquinidine has been extensively studied for its potential applications in pharmacology. It has been found to possess antiarrhythmic properties, which makes it a potential candidate for the treatment of cardiac arrhythmias. Additionally, it has also been studied for its potential application as an antimalarial drug due to its structural similarity to quinine.
属性
CAS 编号 |
130061-81-3 |
|---|---|
产品名称 |
3-Hydroxy-10,11-dihydroquinidine |
分子式 |
C20H28N2O7S |
分子量 |
440.5 g/mol |
IUPAC 名称 |
(3S,4R,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol;sulfuric acid |
InChI |
InChI=1S/C20H26N2O3.H2O4S/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17;1-5(2,3)4/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19+,20-;/m1./s1 |
InChI 键 |
MMCFRFNECGZXQH-APFZWMIBSA-N |
手性 SMILES |
CC[C@]1(CN2CC[C@@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
规范 SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
同义词 |
3-hydroxy-10,11-dihydroquinidine LNC 834 LNC-834 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




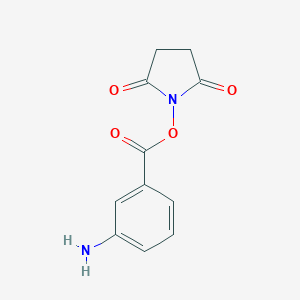
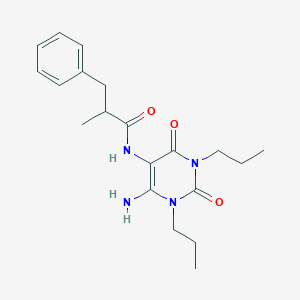
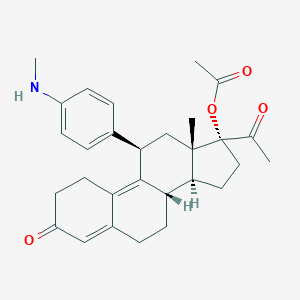
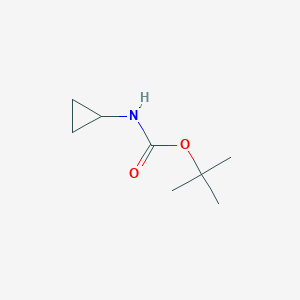

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)


